(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a cyano group, a difluoromethoxy-substituted phenyl ring, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid typically involves the following steps:
Formation of the Difluoromethoxy-Substituted Phenyl Ring: This can be achieved through difluoromethylation reactions, where difluoromethylation reagents are used to introduce the difluoromethoxy group onto a phenyl ring.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Formation of the Propenoic Acid Moiety: This step involves the formation of the propenoic acid structure, which can be achieved through various condensation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation and cyanation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium cyanide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(2E)-2-Cyano-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
(2E)-2-Cyano-3-[4-(methoxy)phenyl]prop-2-enoic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness
(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H7F2NO3 |
---|---|
Molecular Weight |
239.17 g/mol |
IUPAC Name |
(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F2NO3/c12-11(13)17-9-3-1-7(2-4-9)5-8(6-14)10(15)16/h1-5,11H,(H,15,16)/b8-5+ |
InChI Key |
BBUHYYKEHFISLK-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)OC(F)F |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.